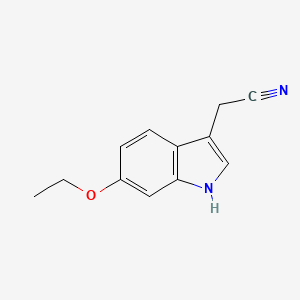![molecular formula C8H16ClNO2 B11902457 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride CAS No. 947534-11-4](/img/structure/B11902457.png)
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane est un composé chimique de formule moléculaire C8H15NO2. Il est connu pour sa structure spirocyclique unique, qui comprend un atome d'azote et deux atomes d'oxygène formant un système cyclique spiro. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'azépan-2,5-dione avec l'éthylène glycol. La réaction nécessite généralement un catalyseur et est réalisée sous des conditions contrôlées de température et de pression pour assurer la formation de la structure spirocyclique désirée .
Méthodes de production industrielle
Dans les milieux industriels, la production de chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification telles que la cristallisation ou la distillation .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier la structure spirocyclique, conduisant à la formation de différents dérivés.
Substitution : Les atomes d'azote et d'oxygène du cycle spiro peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées sous des conditions contrôlées de température et de pH pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent produire une variété de composés spirocycliques substitués .
Applications de recherche scientifique
Le chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane implique son interaction avec des cibles et des voies moléculaires spécifiques. La structure spirocyclique lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la croissance microbienne ou l'induction de la mort cellulaire dans les cellules cancéreuses .
Applications De Recherche Scientifique
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Dioxa-8-azaspiro[4.6]undécane : Le composé parent sans le sel de chlorhydrate.
Chlorhydrate de dithia-2-aza-spiro[3.4]octane : Un composé spirocyclique similaire avec des atomes de soufre au lieu de l'oxygène.
Unicité
Le chlorhydrate de 1,4-dioxa-8-azaspiro[4.6]undécane est unique en raison de sa structure spirocyclique spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche scientifique .
Propriétés
Numéro CAS |
947534-11-4 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H |
Clé InChI |
YRXLJNBPUMHCOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC1)OCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



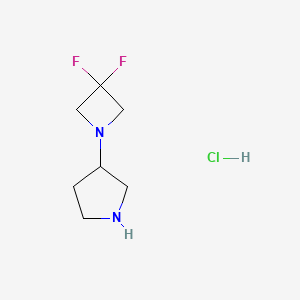

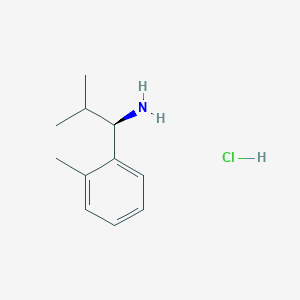
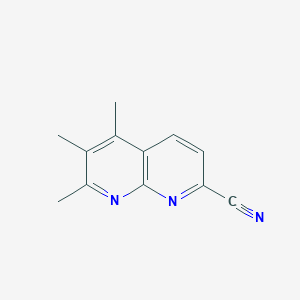
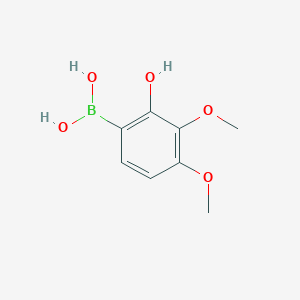
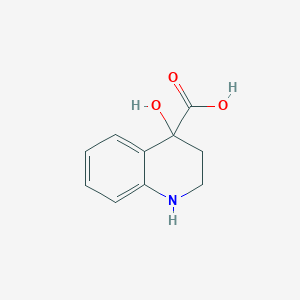
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)




